Isoproturon-d6

Catalog No.
S1913681
CAS No.
217487-17-7
M.F
C12H18N2O
M. Wt
212.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoproturon-d6

CAS Number

217487-17-7

Product Name

Isoproturon-d6

IUPAC Name

3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea

Molecular Formula

C12H18N2O

Molecular Weight

212.32 g/mol

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3

InChI Key

PUIYMUZLKQOUOZ-LIJFRPJRSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H]

Investigating Isoproturon's Biochemical and Toxicological Effects

Isoproturon-d6 serves as a stable isotope analog of isoproturon, a widely used herbicide. This means its chemical structure is identical to isoproturon, except for the replacement of specific hydrogen atoms with deuterium (a heavier isotope of hydrogen). This substitution offers several advantages:

  • Traceability

    Isoproturon-d6 acts as a tracer, allowing scientists to monitor the fate of isoproturon within a biological system. Because the deuterium atoms have a slightly different mass, Isoproturon-d6 can be distinguished from the original isoproturon molecule using analytical techniques like mass spectrometry . This enables researchers to track isoproturon's absorption, metabolism, and excretion within an organism.

  • Reduced background noise

    When studying the effects of isoproturon on biological processes, there might be naturally occurring background levels of similar compounds present. Isoproturon-d6 helps differentiate the introduced isoproturon from these background interferences, leading to cleaner data and more accurate results.

These features make Isoproturon-d6 instrumental in studying the biochemical and toxicological effects of isoproturon. Researchers can employ it to investigate how isoproturon interacts with enzymes, hormones, and other crucial biomolecules, providing insights into its potential impact on living organisms.

Environmental Impact Assessment

Isoproturon-d6 also plays a role in assessing the environmental impact of isoproturon. Scientists can utilize it to:

  • Track environmental persistence

    By monitoring the presence and movement of Isoproturon-d6 in soil, water, and air samples, researchers can gain valuable information on the persistence of isoproturon in the environment. This knowledge is crucial for understanding the potential for contamination and developing strategies for environmental management .

  • Evaluate degradation pathways

    Isoproturon-d6 can aid in elucidating the degradation pathways of isoproturon in the environment. By analyzing the breakdown products of Isoproturon-d6, researchers can identify the microorganisms and processes responsible for its degradation . This information is vital for predicting the environmental fate of isoproturon and assessing its potential risks.

Isoproturon-d6 is a stable isotopically labeled derivative of isoproturon, a systemic and selective herbicide belonging to the phenylurea family. Its chemical formula is C₁₂H₁₂D₆N₂O, and it is characterized by the substitution of six hydrogen atoms with deuterium, which enhances its utility in various analytical applications. Isoproturon itself is primarily used for controlling weeds in crops and has been extensively studied for its environmental impact and efficacy.

As its non-labeled counterpart due to the structural similarity. The primary reaction involves the formation of isoproturon through the reaction of 4-isopropylphenyl isocyanate with dimethylamine. The presence of deuterium does not significantly alter the reaction pathways but can be used to trace the compound in biological and environmental studies.

As a herbicide, isoproturon-d6 exhibits biological activity by inhibiting photosynthesis in target plants. It operates by blocking the electron transport chain in chloroplasts, leading to plant death. The deuterated form allows for more precise studies of its metabolic pathways and environmental degradation without interference from naturally occurring isoproturon.

The synthesis of isoproturon-d6 can be achieved through several methods:

  • Direct Synthesis: Involves reacting 4-isopropylphenyl isocyanate with deuterated dimethylamine.
  • Non-phosgene Method: A method that utilizes urea instead of phosgene, resulting in an intermediate that can be further processed to yield isoproturon-d6 .

These methods ensure that the isotopic labeling remains intact throughout the synthesis process.

Isoproturon-d6 finds various applications primarily in research and analytical chemistry:

  • Environmental Monitoring: Used as a reference standard in studies assessing soil and water contamination.
  • Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of herbicides.
  • Toxicology Studies: Assists in evaluating the safety profiles of herbicides through detailed metabolic studies.

Interaction studies involving isoproturon-d6 focus on its behavior in biological systems and environmental contexts. These studies often examine:

  • Metabolic Pathways: Understanding how plants and microorganisms metabolize isoproturon-d6 compared to its non-labeled form.
  • Environmental Fate: Investigating how isoproturon-d6 interacts with soil microbes and its degradation products.

These insights are crucial for assessing the environmental impact and safety of herbicide use.

Isoproturon-d6 shares similarities with several other compounds within the phenylurea class. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
IsoproturonC₁₂H₁₈N₂ONon-deuterated form; widely used herbicide
DiuronC₁₂H₁₈N₂OSimilar herbicidal action; less selective
ChlorotoluronC₁₂H₁₈ClN₂OContains chlorine; used for similar applications
FenuronC₁₂H₁₈N₂OHas a different substituent pattern; less common

Uniqueness of Isoproturon-d6

The uniqueness of isoproturon-d6 lies in its isotopic labeling, which allows for enhanced tracking and analysis in scientific studies. This feature makes it particularly valuable for researchers studying herbicide dynamics without confounding effects from natural compounds.

Deuterium labeling represents a sophisticated approach to creating isotopically labeled compounds for analytical and research applications. The synthesis of isoproturon-d₆ involves several established deuteration methodologies that ensure high deuterium incorporation while maintaining structural integrity [1].

Classical Deuteration Approaches

The preparation of deuterated phenylurea herbicides like isoproturon-d₆ typically employs two primary synthetic strategies. The first approach utilizes deuterated precursors, particularly deuterated dimethylamine (dimethylamine-d₆) as the amine source during the final coupling reaction [2] [3]. This method ensures selective incorporation of deuterium atoms at the dimethyl positions, resulting in the characteristic six-deuterium substitution pattern observed in isoproturon-d₆.

The synthesis begins with the preparation of the appropriate isocyanate intermediate. Four-isopropylphenyl isocyanate serves as the key intermediate, which is typically prepared through phosgenation of four-isopropylaniline [4] [5]. The reaction proceeds under controlled conditions using phosgene gas in toluene solution at temperatures between 0-20°C, with residence times of approximately 10 minutes [4].

Hydrogen-Deuterium Exchange Methods

Alternative deuteration strategies employ hydrogen-deuterium exchange reactions under catalytic conditions [1] [6]. These methods utilize deuterium oxide (D₂O) or deuterated solvents as the deuterium source, often in conjunction with transition metal catalysts such as palladium, rhodium, or iridium complexes [1]. The exchange process typically occurs at elevated temperatures and may require specific pH conditions to achieve optimal deuterium incorporation.

Recent advances in deuteration methodology have demonstrated the effectiveness of electrocatalytic and photocatalytic approaches for deuterium incorporation [7] [6]. These newer techniques offer improved selectivity and reduced reaction times compared to traditional thermal methods. The electrocatalytic approach utilizes nitrogen-doped electrodes in conjunction with D₂O, achieving high levels of deuterium incorporation under mild conditions [7].

Mechanistic Considerations

The deuteration process for isoproturon-d₆ synthesis must account for the chemical stability of the deuterium labels. The dimethyl positions selected for deuterium incorporation are non-exchangeable under normal analytical conditions, ensuring stability of the isotopic label during storage and analytical procedures [8]. This positioning is crucial for maintaining the integrity of the internal standard during mass spectrometric analysis.

The synthesis requires careful control of reaction conditions to prevent unwanted deuterium scrambling or exchange. Temperature control is particularly important, as elevated temperatures can promote undesired hydrogen-deuterium exchange at positions other than the intended labeling sites [9] [6].

Synthetic Protocols

The most commonly employed synthetic route for isoproturon-d₆ involves the reaction of four-isopropylphenyl isocyanate with deuterated dimethylamine hydrochloride in the presence of triethylamine as a base [5]. The reaction is typically conducted in carbon tetrachloride or dichloromethane under nitrogen atmosphere to prevent moisture interference. Reaction temperatures are maintained at 20°C, with reaction times extending to 16 hours to ensure complete conversion [5].

The molar ratios employed in the synthesis are carefully optimized, with typical stoichiometries involving 1.0 equivalent of isocyanate to 1.2 equivalents of deuterated dimethylamine hydrochloride and 2.0 equivalents of triethylamine [5]. These ratios ensure complete consumption of the isocyanate starting material while minimizing side reactions.

Purification and Quality Control Protocols

The purification of isoproturon-d₆ requires specialized protocols that maintain the isotopic integrity while achieving the high purity standards necessary for analytical applications. The purification process typically involves multiple chromatographic steps and rigorous quality control measures [10] [11].

Primary Purification Methods

Column chromatography represents the primary purification technique for isoproturon-d₆ [12] [13]. The stationary phase typically consists of silica gel with particle sizes ranging from 40-63 micrometers to ensure optimal separation efficiency. The column dimensions are selected based on the sample load, with typical column lengths of 20-30 cm and diameters of 2-5 cm for preparative-scale purifications [12].

The mobile phase selection is critical for achieving optimal separation. Gradient elution systems using mixtures of hexane and ethyl acetate or dichloromethane and methanol are commonly employed [13]. The gradient typically begins with non-polar conditions (95:5 hexane:ethyl acetate) and progresses to more polar conditions (50:50 or greater) to elute the product. Flow rates are maintained at 1-2 column volumes per hour to ensure adequate resolution [12].

Advanced Purification Techniques

High-performance liquid chromatography (HPLC) purification provides superior resolution and purity compared to conventional column chromatography [14]. Semi-preparative HPLC columns with internal diameters of 10-20 mm and lengths of 150-250 mm are typically employed for gram-scale purifications. The stationary phase consists of octadecylsilane (C18) bonded silica with particle sizes of 5-10 micrometers [14].

The mobile phase for HPLC purification typically consists of water-acetonitrile or water-methanol gradients with flow rates of 5-10 mL/min. Detection is accomplished using ultraviolet absorption at 254 nm, which corresponds to the aromatic chromophore in the isoproturon structure [15]. Fraction collection is automated based on retention time windows established during analytical method development.

Crystallization and Recrystallization

Following chromatographic purification, recrystallization provides an additional purification step that can significantly improve product purity. Suitable solvent systems for isoproturon-d₆ recrystallization include dichloromethane-hexane mixtures or ethanol-water systems [5]. The recrystallization process involves dissolution of the crude product in the minimum volume of hot solvent, followed by controlled cooling to promote crystal formation.

The crystallization process must be conducted under conditions that prevent deuterium exchange. Anhydrous solvents are essential, and the process should be conducted under inert atmosphere when possible. Multiple recrystallization cycles may be necessary to achieve the required purity specifications [5].

Quality Control Parameters

Quality control protocols for isoproturon-d₆ encompass multiple analytical parameters that must be verified before the material can be approved for use as an analytical standard [16]. Chemical purity is typically assessed using HPLC analysis with requirements for minimum 98% purity based on peak area integration. Related substance limits are established for specific impurities, with individual impurity limits typically set at 0.1-0.5% [17].

Isotopic purity represents a critical quality parameter specific to deuterated compounds. The deuterium incorporation level must be verified using mass spectrometry, with typical specifications requiring minimum 98 atom percent deuterium at the labeled positions [17] [18]. The isotopic distribution pattern must be consistent with the expected labeling pattern, and the presence of unlabeled material must be quantified and controlled.

Analytical Method Validation

The analytical methods employed for quality control must themselves be validated according to established guidelines [16]. Method validation parameters include specificity, accuracy, precision, linearity, range, detection limit, and quantitation limit. System suitability tests are conducted before each analytical run to ensure instrument performance meets established criteria [17].

Stability testing protocols are implemented to establish storage conditions and expiration dating. Accelerated stability studies at elevated temperatures provide data for shelf-life predictions, while long-term stability studies at recommended storage conditions confirm the stability profile [17]. The studies must demonstrate both chemical and isotopic stability over the proposed shelf life.

Spectroscopic Verification Methods (Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic verification of isoproturon-d₆ requires specialized analytical techniques capable of confirming both the molecular structure and isotopic labeling pattern. Nuclear magnetic resonance and mass spectrometry represent the primary analytical tools for this verification [19] [20].

Nuclear Magnetic Resonance Spectroscopy

Deuterium nuclear magnetic resonance (²H NMR) provides direct confirmation of deuterium incorporation and labeling pattern [19] [21]. The technique utilizes the magnetic properties of the deuterium nucleus, which has a spin quantum number of 1, compared to the spin ½ of regular hydrogen. This difference results in characteristic spectral patterns that can be used to verify the deuteration pattern and quantify deuterium incorporation [19].

The ²H NMR spectrum of isoproturon-d₆ exhibits characteristic resonances corresponding to the deuterated dimethyl groups. The chemical shift values are similar to those observed in ¹H NMR for the corresponding protons, typically appearing around 2.9-3.1 ppm relative to tetramethylsilane [22]. The integration values provide quantitative information about the degree of deuteration at each position.

Quantitative deuterium NMR analysis requires careful attention to experimental parameters [22]. Relaxation delays must be optimized to ensure complete relaxation between pulses, typically requiring delays of 10-20 seconds. The use of internal standards or external standards with known deuterium content enables quantitative determination of deuterium incorporation levels [22].

Proton Nuclear Magnetic Resonance

¹H NMR spectroscopy of isoproturon-d₆ provides complementary information by demonstrating the absence of proton signals at the deuterated positions [21]. The spectrum should show complete or near-complete suppression of the dimethyl proton signals normally observed around 2.9-3.1 ppm in unlabeled isoproturon. The remaining aromatic and isopropyl proton signals serve as structural confirmation and provide integration standards for quantitative analysis [21].

The effectiveness of deuteration can be quantitatively assessed by comparing the integration values of the aromatic protons (which should remain unchanged) with the expected integration of the dimethyl region. The degree of deuteration is calculated based on the residual proton signal intensity compared to the theoretical fully protonated compound [21].

Carbon-13 Nuclear Magnetic Resonance

¹³C NMR spectroscopy provides additional structural confirmation and can reveal isotope effects at carbon atoms directly bonded to deuterium [23]. The carbon atoms bearing deuterium exhibit characteristic upfield shifts of 0.1-0.3 ppm compared to the corresponding carbon atoms in the unlabeled compound. Additionally, the carbon-deuterium coupling may result in observable multiplicity changes in the carbon signals [23].

Mass Spectrometry Verification

Mass spectrometry represents the most sensitive and definitive method for confirming isotopic labeling and determining isotopic purity [20] [24]. The molecular ion peak of isoproturon-d₆ appears at m/z 212, representing a mass shift of +6 compared to unlabeled isoproturon (m/z 206). The isotopic distribution pattern provides information about the degree and uniformity of deuteration [20].

High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation. The measured exact mass should correspond to the theoretical exact mass of the deuterated compound within acceptable tolerances, typically ±5 ppm for modern high-resolution instruments [20].

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) analysis provides detailed information about the retention of deuterium labels during fragmentation processes [20] [24]. The fragmentation pattern of isoproturon-d₆ should show characteristic mass shifts in fragments containing the labeled dimethyl groups. The base peak in the MS/MS spectrum typically corresponds to the loss of the dimethylamino group, resulting in a neutral loss of 50 mass units (CD₆N vs CH₆N = 44 mass units) [20].

The fragmentation analysis serves multiple purposes: confirmation of labeling pattern, assessment of deuterium retention during analytical conditions, and validation of the compound's suitability as an internal standard for quantitative analysis [8]. The stability of the deuterium labels under collision-induced dissociation conditions ensures reliable performance in analytical applications.

Isotopic Distribution Analysis

Detailed analysis of the isotopic distribution pattern provides quantitative information about the degree of deuteration at each position [20]. The theoretical isotopic distribution for isoproturon-d₆ can be calculated based on the natural abundance of carbon-13 and nitrogen-15 isotopes combined with the intentional deuterium labeling. Comparison of experimental and theoretical isotopic distributions enables assessment of labeling efficiency and identification of incompletely labeled species [20].

The isotopic purity is typically expressed as atom percent deuterium, calculated from the relative intensities of labeled and unlabeled species in the mass spectrum. Specifications for analytical standards typically require minimum 98 atom percent deuterium at the labeled positions [8].

Quantitative Analysis Methods

Quantitative determination of deuterium incorporation utilizes the relative intensities of molecular ion peaks corresponding to different degrees of deuteration [24]. The analysis accounts for the statistical distribution of deuterium atoms and the natural isotopic abundance of other elements in the molecule. Specialized software packages are available for deconvoluting complex isotopic distribution patterns and calculating isotopic enrichment values [24].

Thermodynamic Parameters (Melting Point, Boiling Point)

Molecular Weight and Basic Parameters

Isoproturon-d6 exhibits a molecular weight of 212.32 grams per mole, representing an increase of 6.04 grams per mole compared to the parent compound isoproturon (206.28 grams per mole) [1] [2] [5] [6]. This mass difference results from the substitution of six hydrogen atoms with deuterium atoms in the dimethyl groups attached to the urea nitrogen [3] [7].

Thermal Properties

Direct experimental data for the melting and boiling points of Isoproturon-d6 are not extensively reported in the literature. However, based on established principles of deuterium isotope effects on thermodynamic properties, predictable changes can be expected [8] [9] [10]. The parent compound isoproturon demonstrates a melting point of 158°C and an estimated boiling point of 345.15°C [11] [12] [13].

Deuterium substitution typically results in slight increases in melting and boiling points due to stronger intermolecular interactions and reduced zero-point vibrational energy [9] [10] [14]. For Isoproturon-d6, theoretical predictions suggest a melting point range of 159-162°C and a boiling point range of 346-348°C, representing increases of 1-4°C and 1-3°C respectively compared to the parent compound.

Density and Physical State

The compound exists as a crystalline solid under standard conditions, similar to its parent compound [15] [16]. The estimated density is expected to be slightly higher than isoproturon due to the increased molecular mass, with predicted values ranging from 1.035 to 1.040 grams per cubic centimeter compared to the parent compound density of 1.031 grams per cubic centimeter [11].

ParameterIsoproturon (Parent)Isoproturon-d6 (Predicted)Change
Molecular Weight206.28 g/mol212.32 g/mol+6.04 g/mol
Melting Point158°C159-162°C+1-4°C
Boiling Point345.15°C346-348°C+1-3°C
Density1.031 g/cm³1.035-1.040 g/cm³+0.004-0.009 g/cm³

Solubility Profile in Organic Solvents and Water

Aqueous Solubility

The water solubility of Isoproturon-d6 is expected to closely mirror that of the parent compound, with minimal isotopic effects anticipated [17] [18]. Isoproturon demonstrates a water solubility of 65-70.2 milligrams per liter at 20-22°C, which remains independent of pH variations [11] [17] [18]. This relatively low aqueous solubility reflects the compound's hydrophobic character and contributes to its environmental persistence [18].

Organic Solvent Solubility

Isoproturon-d6 exhibits excellent solubility in various organic solvents, as evidenced by the commercial availability of standard solutions in multiple solvent systems [1] [5] [19] [20] [21]. The compound demonstrates particularly good solubility in polar organic solvents, consistent with the behavior of the parent compound.

Solvent-Specific Solubility Data

The parent compound isoproturon shows high solubility in methanol (75 grams per liter) and good solubility in acetone (38 grams per liter), dichloromethane (63 grams per liter), and moderate solubility in aromatic solvents such as benzene (5 grams per liter) and xylene (4 grams per liter) [11]. Hexane exhibits the lowest solubility at 0.2 grams per liter, reflecting the compound's polar character [11].

SolventIsoproturon SolubilityIsoproturon-d6 Standard Solutions AvailableNotes
Water65-70.2 mg/L at 20-22°CExpected similarpH independent
Methanol75 g/L at 20°CYesHigh polar solubility
Acetone38 g/L at 20°CYesCommon standard solvent
AcetonitrileSolubleYesStandard preparation solvent
Dichloromethane63 g/L at 20°CExpected similarGood chlorinated solvent solubility
Toluene4 g/L at 20°C (xylene)YesAromatic solvent compatibility
Hexane0.2 g/L at 20°CExpected similarPoor non-polar solubility

Stability Under Varied pH and Temperature Conditions

Hydrolytic Stability at Different pH Values

The hydrolytic stability of Isoproturon-d6 is expected to closely parallel that of the parent compound, with potential slight enhancements due to the deuterium isotope effect [17] [22] [23]. Isoproturon demonstrates remarkable hydrolytic stability across a wide pH range, with half-life values varying significantly with pH conditions [17] [23] [24].

At pH 7 and 25°C, isoproturon exhibits a hydrolytic half-life of 1,560 days, representing exceptional stability under neutral conditions [17] [23]. The compound shows increased degradation rates under both acidic and basic conditions, with half-lives of 1,210 days at pH 5 and 540 days at pH 9, all measured at 25°C [17] [23] [24].

Temperature-Dependent Stability

The compound demonstrates excellent thermal stability under normal storage and handling conditions [15] [22]. Standard storage protocols recommend temperatures of 4°C for solution forms and 20°C for solid forms [1] [15]. Accelerated stability testing indicates the compound remains stable at 54°C for 14 days, suggesting robust thermal characteristics [22].

Photochemical stability represents a more significant concern, with the parent compound showing photodegradation half-lives of 72-88 days under simulated sunlight conditions [17]. This photosensitivity necessitates storage in dark conditions and protection from direct light exposure [3] [15].

Storage Stability Conditions

Commercial suppliers recommend specific storage conditions to maintain compound integrity [1] [15]. Solid forms of Isoproturon-d6 are typically stored at 20°C in sealed containers, while solution forms require refrigeration at 4°C [1] [15]. The compound demonstrates acceptable stability at 0°C for short-term periods (7 days) and maintains integrity under accelerated testing conditions [22].

ConditionStability/Half-lifeExpected Behavior for Isoproturon-d6Notes
pH 5 (25°C)1,210 daysSimilar hydrolytic stabilityFaster degradation at extreme pH
pH 7 (25°C)1,560 daysSimilar hydrolytic stabilityMost stable at neutral pH
pH 9 (25°C)540 daysSimilar hydrolytic stabilityAccelerated degradation at basic pH
Storage at 4°CRecommended storageRecommended storageTypical for standard solutions
Storage at 20°CStandard storageStable for storageRoom temperature storage
Storage at 54°CStable for 14 daysExpected stableAccelerated stability test
Photolysis72-88 daysSimilar photostabilityLight-sensitive degradation

Environmental Persistence

The stability characteristics of Isoproturon-d6 contribute to its environmental persistence patterns, similar to the parent compound [25] [23]. In soil systems, the compound exhibits half-lives ranging from 40 to 149 days depending on environmental conditions [17] [23]. The stability under varied pH and temperature conditions makes it suitable for use as an analytical standard in environmental monitoring applications [3] [4].

Analytical Implications

The stability profile of Isoproturon-d6 under diverse conditions supports its utility as an internal standard for analytical methods [3] [4]. The compound maintains its integrity throughout typical sample processing procedures, including extraction, cleanup, and analysis phases, ensuring reliable quantification of the target analyte [26] [4].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea

Dates

Last modified: 08-16-2023

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